molecular formula C10H8BrN B1624359 3-(4-bromophenyl)-1H-pyrrole CAS No. 848006-35-9

3-(4-bromophenyl)-1H-pyrrole

Cat. No.: B1624359
CAS No.: 848006-35-9
M. Wt: 222.08 g/mol
InChI Key: JYWRYTQJPDTAIJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a bromophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrrole typically involves the reaction of 4-bromoaniline with an appropriate pyrrole precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a pyrrole boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

3-(4-Bromophenyl)-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWRYTQJPDTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468543
Record name 3-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848006-35-9
Record name 3-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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